molecular formula C12H19N B1184518 1-Cyclopentyl-4-ethynylpiperidine

1-Cyclopentyl-4-ethynylpiperidine

Cat. No.: B1184518
M. Wt: 177.291
InChI Key: LLVSYSJUYXAXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-ethynylpiperidine is a piperidine derivative featuring a cyclopentyl substituent at the 1-position and an ethynyl (acetylene) group at the 4-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.291

IUPAC Name

1-cyclopentyl-4-ethynylpiperidine

InChI

InChI=1S/C12H19N/c1-2-11-7-9-13(10-8-11)12-5-3-4-6-12/h1,11-12H,3-10H2

InChI Key

LLVSYSJUYXAXHI-UHFFFAOYSA-N

SMILES

C#CC1CCN(CC1)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Cyclopentyl-4-ethynylpiperidine with five analogs from the evidence, highlighting substituents, molecular weight, solubility (Log S), topological polar surface area (TPSA), and BBB permeability:

Compound Name Substituents (Position) Molecular Weight (g/mol) Log S TPSA (Ų) BBB Permeant
This compound 1-Cyclopentyl, 4-ethynyl 177.28 ~-1.5* ~12.48 Likely Yes
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 1-Acetyl, 3-ethyl, 2,6-bis(4-methoxyphenyl) 408.48 N/A ~75.00† Unlikely
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-Ethoxycarbonyl, 4-carboxylic acid 217.23 -0.35 66.40 No
Ethyl 1-benzoylpiperidine-4-carboxylate 1-Benzoyl, 4-ethoxycarbonyl 291.33 N/A 55.00 Unclear
Ethyl 2-(piperidin-4-yl)acetate 2-Ethyl acetate 185.24 -0.73 38.30 Yes
Ethyl 4-cyanopiperidine-1-carboxylate 1-Ethoxycarbonyl, 4-cyano 182.22 ~-1.2* 54.94 Unclear

*Estimated based on substituent hydrophobicity.
†Calculated using fragment contributions.

Key Observations:

  • Solubility : The ethynyl group likely reduces solubility (estimated Log S ~-1.5) compared to carboxylic acid derivatives (Log S -0.35) .
  • TPSA : The low TPSA (~12.48 Ų) of the target compound suggests enhanced membrane permeability, contrasting with high-TPSA analogs like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (66.40 Ų) .
  • BBB Permeability : The target’s low TPSA and moderate molecular weight align with Ethyl 2-(piperidin-4-yl)acetate, which is BBB-permeant .

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